molecular formula C11H14FNO2 B1333833 1-N-Boc-3-Fluoroaniline CAS No. 81740-18-3

1-N-Boc-3-Fluoroaniline

Cat. No.: B1333833
CAS No.: 81740-18-3
M. Wt: 211.23 g/mol
InChI Key: ZTELOKGOCXECBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Boc-3-Fluoroaniline, also known as tert-butyl (3-fluorophenyl)carbamate, is an organic compound with the molecular formula C11H14FNO2. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a fluorine atom is substituted at the meta position of the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-Boc-3-Fluoroaniline can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, and continuous flow reactors may be used to enhance the production rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-N-Boc-3-Fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Metalation Reactions: tert-Butyllithium in anhydrous conditions is used for metalation.

Major Products Formed:

Scientific Research Applications

1-N-Boc-3-Fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-Boc-3-Fluoroaniline depends on its application. In organic synthesis, it acts as a precursor or intermediate, undergoing various chemical transformations. In medicinal chemistry, its fluorinated derivatives may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or electrostatic interactions.

Comparison with Similar Compounds

    1-N-Boc-4-Fluoroaniline: Similar structure but with the fluorine atom at the para position.

    1-N-Boc-2-Fluoroaniline: Similar structure but with the fluorine atom at the ortho position.

    1-N-Boc-3-Chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 1-N-Boc-3-Fluoroaniline is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems. The meta position of the fluorine atom can lead to different electronic and steric effects compared to its ortho and para counterparts.

Properties

IUPAC Name

tert-butyl N-(3-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTELOKGOCXECBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382614
Record name 1-N-Boc-3-Fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81740-18-3
Record name 1,1-Dimethylethyl N-(3-fluorophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81740-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Boc-3-Fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.